ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
説明
Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with a 4-fluorobenzyl group, an ethyl chain, and a methyl group. The acetamido benzoate ester moiety is linked to the core via a thioether bridge. The 4-fluorobenzyl group likely enhances lipophilicity and target affinity, while the ethyl benzoate ester may improve solubility and bioavailability .
特性
CAS番号 |
1358671-82-5 |
|---|---|
分子式 |
C26H26FN5O5 |
分子量 |
507.522 |
IUPAC名 |
ethyl 3-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H26FN5O5/c1-4-32-23-22(16(3)29-32)30(26(36)31(24(23)34)14-17-9-11-19(27)12-10-17)15-21(33)28-20-8-6-7-18(13-20)25(35)37-5-2/h6-13H,4-5,14-15H2,1-3H3,(H,28,33) |
InChIキー |
UKQSNLALTWOWPZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C(=O)OCC |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by the presence of a pyrazolo[4,3-d]pyrimidine core. Its molecular formula is with a molecular weight of approximately 463.5 g/mol. The presence of various functional groups contributes to its biological properties.
Mechanisms of Biological Activity
-
Anticancer Activity :
- The compound has shown promise as an anticancer agent through its interaction with specific cellular pathways. Research indicates that it may inhibit key proteins involved in cell proliferation and survival, particularly targeting polo-like kinase 1 (Plk1), which is often overexpressed in cancer cells. Inhibition of Plk1 can lead to reduced tumor growth and increased apoptosis in malignancies .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
- In Vitro Studies :
- Animal Models :
Data Table: Summary of Biological Activities
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and bioactivity profiles. Key comparisons are outlined below:
Structural Analogues with Pyrazolo-Pyrimidine Cores
Analogues with Related Heterocyclic Cores
Key Findings from Comparative Analysis
Core Heterocycle Impact :
- Pyrazolo-pyrimidine cores (e.g., target compound, ) exhibit stronger ATP-binding site affinity in kinases compared to pyridones (e.g., Compound 4) due to planar aromaticity .
- Triazolo-pyrimidine derivatives (e.g., ) show higher metabolic stability but reduced cell permeability compared to pyrazolo-pyrimidines.
Substituent Effects :
- 4-Fluorobenzyl Group : Enhances hydrophobic interactions in kinase binding pockets across analogs (target compound, ).
- Ester vs. Amide : Ethyl benzoate esters (target compound, ) improve solubility but are prone to hydrolysis, whereas benzyl amides () enhance stability but reduce oral bioavailability.
Similarity Metrics :
- Tanimoto coefficients (0.65–0.75) between the target compound and analogs (e.g., ) suggest moderate structural similarity, correlating with overlapping bioactivity profiles (e.g., kinase inhibition) .
Virtual Screening Insights :
- Chemical Space Docking () identifies the target compound’s analogs as high-scoring kinase inhibitors but may miss sulfanyl-containing variants (e.g., ) due to filtering protocols .
Research Implications
- Drug Design : The ethyl benzoate ester in the target compound balances solubility and activity but may require prodrug optimization for metabolic stability.
- Target Selectivity : Fluorobenzyl-substituted pyrazolo-pyrimidines (target compound, ) show promise for selective kinase inhibition over triazolo-pyrimidines .
- Future Directions : Combinatorial libraries incorporating pyrazolo-pyrimidine cores with varied esters/amides could optimize pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[4,3-d]pyrimidinone core. Key steps include:
- Amidation : Coupling intermediates (e.g., pyrazolo-pyrimidine derivatives) with ethyl 3-aminobenzoate using EDCI/HOBt as coupling agents under inert conditions (N₂ atmosphere) to minimize side reactions .
- Thioether linkage : Introduce the sulfanylacetamido group via nucleophilic substitution, requiring precise pH control (7.0–8.5) and temperature (40–60°C) to avoid hydrolysis .
- Optimization : Use continuous flow reactors for scalable synthesis, reducing reaction time by 30% compared to batch processes .
- Monitoring : Employ TLC (Rf = 0.5 in ethyl acetate/hexane, 1:1) and HPLC (C18 column, acetonitrile/water gradient) to track progress and purity .
Q. Which analytical techniques are critical for confirming structure and purity during synthesis?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl methylene protons at δ 4.2–4.5 ppm; pyrimidine carbonyl carbons at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 522.12) .
- Purity Assessment :
- HPLC : ≥95% purity using a reverse-phase column (retention time: 12.3 min) .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the fluorobenzyl substituent influence binding affinity to kinase targets compared to analogs with chloro or methoxy groups?
- Structure-Activity Relationship (SAR) :
- Fluorine vs. Chlorine : Fluorobenzyl derivatives exhibit 2–3× higher selectivity for tyrosine kinases (e.g., EGFR) due to enhanced hydrophobic interactions and reduced steric hindrance .
- Methoxy Substitution : Methoxy groups decrease potency (IC₅₀ increases from 12 nM to 45 nM) by disrupting π-π stacking in the ATP-binding pocket .
- Experimental Validation :
- Kinase Assays : Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, VEGFR2) to quantify inhibition .
- Crystallography : Resolve co-crystal structures (PDB ID: hypothetical) to map fluorobenzyl interactions with kinase hinge regions .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Framework :
- Assay Standardization : Control variables such as ATP concentration (1 mM vs. 10 mM) and cell passage number to reduce variability .
- Data Normalization : Use reference inhibitors (e.g., staurosporine for kinase assays) as internal controls .
- Case Study : Discrepancies in anti-cancer activity (IC₅₀: 0.5–5 µM) may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or serum-free vs. serum-containing media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
